molecular formula C24H27FN2O3S B2707476 3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one CAS No. 892781-19-0

3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

Cat. No. B2707476
CAS RN: 892781-19-0
M. Wt: 442.55
InChI Key: WFEHKXFPDQGALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27FN2O3S and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound has been found to exhibit significant antibacterial activity. A study demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus, with its antibacterial properties being comparable to known antibiotics like ciprofloxacin (Reuman et al., 1995).

Neuroprotective and Procognitive Activity

Research has shown the compound's potential in neuroprotection and cognitive enhancement. It was found to act as a dual antagonist of serotonin 5-HT6 and dopamine D3 receptors, which are significant in the context of cognitive decline and neurodegenerative disorders. Notably, it demonstrated neuroprotective properties against astrocyte damage induced by doxorubicin, highlighting its importance in addressing the loss of glial cell function in neurodegeneration (Grychowska et al., 2019).

Antimycobacterial Activity

The compound has shown promising results in the fight against tuberculosis. A study involving the synthesis and evaluation of various analogues demonstrated their effectiveness against Mycobacterium tuberculosis, with several compounds exhibiting potent antitubercular activity (Kantevari et al., 2011).

Synthesis of Heterocyclic Compounds

It has been used in the synthesis of various heterocyclic compounds, including quinoxaline derivatives. Such compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry (Xie et al., 2017).

Antimicrobial Properties

The compound's derivatives have been studied for their antimicrobial properties, with findings indicating enhanced activity against Gram-positive pathogens and a marked improvement in antimicrobial activity upon certain substitutions (Es et al., 2005).

properties

IUPAC Name

3-(2,5-dimethylphenyl)sulfonyl-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN2O3S/c1-4-9-27-15-23(31(29,30)22-12-16(2)7-8-17(22)3)24(28)18-13-19(25)21(14-20(18)27)26-10-5-6-11-26/h7-8,12-15H,4-6,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEHKXFPDQGALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,5-dimethylphenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

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